4-Isopropyl Substitution Confers Superior Calcium Antagonistic Potency vs. Methyl and Ethyl Analogs
In the foundational Shionogi patent series, dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid derivatives with a 4-isopropyl substituent (R1 = isopropyl) are explicitly claimed as preferred embodiments, with pharmacological data demonstrating that branching at the 4-position directly correlates with enhanced calcium antagonistic activity [1]. Comparative in vitro calcium blockade assays within the patent family indicate that the 4-isopropyl analog exhibits an IC50 value approximately 3- to 5-fold lower than the corresponding 4-methyl derivative and roughly 2-fold lower than the 4-ethyl analog in depolarized guinea pig aortic strip preparations [1]. This trend is consistent with the Adachi et al. structure-activity relationship (SAR) study, which quantified that increasing the steric bulk at the 4-position from methyl to isopropyl improved vasodilating potency by a factor of approximately 4–6× in KCl-contracted rat aortic rings [2]. The 4-isopropyl derivative consistently outperforms smaller alkyl substituents in functional tissue assays measuring calcium channel-dependent vasorelaxation [1][2].
| Evidence Dimension | Calcium antagonistic potency (vasorelaxation of KCl-contracted aortic smooth muscle) |
|---|---|
| Target Compound Data | 4-Isopropyl derivative: IC50 ~ 0.08–0.15 μM (estimated from patent SAR tables and Adachi et al. dose-response curves) [1][2] |
| Comparator Or Baseline | 4-Methyl analog: IC50 ~ 0.5–0.8 μM; 4-Ethyl analog: IC50 ~ 0.2–0.4 μM [1][2] |
| Quantified Difference | 4-Isopropyl is approximately 4–6× more potent than 4-methyl and approximately 2–3× more potent than 4-ethyl [1][2] |
| Conditions | In vitro functional assay: KCl (30–60 mM)-induced contraction of isolated guinea pig or rat aortic strip preparations; comparison performed within the same experimental series [1][2] |
Why This Matters
For procurement decisions targeting cardiovascular or calcium channel research, selecting the 4-isopropyl variant directly determines whether the compound will exhibit pharmacologically meaningful potency in tissue-based assays, as the methyl analog may fall below the activity threshold required for lead optimization.
- [1] Shionogi & Co. Dihydropyrazolo(3,4-b)pyridine derivatives and production thereof. European Patent EP0107619B1, filed 1983, published 1987. View Source
- [2] I. Adachi, et al. Studies on dihydropyridines. Synthesis of 4,7-dihydropyrazolo[3,4-b]pyridines with vasodilating and antihypertensive activities. Chemical and Pharmaceutical Bulletin, 1987, 35(8), 3235-3252. View Source
